Levobupivacaine - 41148-30-5

Levobupivacaine

Catalog Number: EVT-7946763
CAS Number: 41148-30-5
Molecular Formula: C18H28N2O
Molecular Weight: 288.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Levobupivacaine is the (S)-(-)-enantiomer of bupivacaine. It has a role as a local anaesthetic, an adrenergic antagonist, an amphiphile, an EC 3.1.1.8 (cholinesterase) inhibitor and an EC 3.6.3.8 (Ca(2+)-transporting ATPase) inhibitor. It is a conjugate base of a levobupivacaine(1+). It is an enantiomer of a dextrobupivacaine.
Levobupivacaine is an amino-amide local anaesthetic drug belonging to the family of n-alkylsubstituted pipecoloxylidide. It is the S-enantiomer of bupivacaine. Levobupivacaine hydrochloride is commonly marketed by AstraZeneca under the trade name Chirocaine. In particular, the specific levobupivacaine enantiomer is a worthwhile pursuit because it demonstrates less vasodilation and possesses a greater length of action in comparison to bupivacaine. It is approximately 13 per cent less potent (by molarity) than racemic bupivacaine.Levobupivacaine is indicated for local anaesthesia including infiltration, nerve block, ophthalmic, epidural and intrathecal anaesthesia in adults; and infiltration analgesia in children. When administered appropriately, the occurrence of adverse effects is not anticipated much if at all. In general, the majority of potential adverse effects are predominantly associated with inappropriate administration methods that may cause systemic exposure and/or toxicity associated with overexposure to an anesthetic. Regardless, allergic reactions may also occur - although only rarely.
S-enantiomer of bupivacaine that is used as a local anesthetic and for regional nerve blocks, including EPIDURAL ANESTHESIA.
Source and Classification

Levobupivacaine is derived from bupivacaine through chiral resolution techniques. It is classified as an amino amide local anesthetic, which acts by blocking sodium channels in nerve cells, preventing the propagation of nerve impulses. This classification places it alongside other local anesthetics such as lidocaine and ropivacaine.

Synthesis Analysis

Methods and Technical Details

The synthesis of levobupivacaine can be accomplished through several routes, each varying in complexity and yield. Recent studies highlight multiple synthetic pathways:

These methods have been validated through various analytical techniques including nuclear magnetic resonance (NMR), mass spectrometry (MS), and differential scanning calorimetry (DSC).

Molecular Structure Analysis

Structure and Data

Levobupivacaine has a complex molecular structure characterized by the following chemical formula: C_{18}H_{28}N_{2}O. Its structural features include:

  • A piperidine ring
  • An amide functional group
  • A chiral center that contributes to its stereospecific activity

The three-dimensional configuration allows for effective binding to sodium channels, which is crucial for its anesthetic properties.

Chemical Reactions Analysis

Reactions and Technical Details

Levobupivacaine undergoes various chemical reactions during its synthesis, including:

  • Acylation Reactions: Utilized in the formation of the amide bond.
  • Chiral Separation: Essential for obtaining the S-enantiomer from racemic mixtures.
  • Recrystallization: Employed to purify the final product and enhance optical purity.

These reactions are carefully monitored using high-performance liquid chromatography (HPLC) to ensure quality control during production .

Mechanism of Action

Process and Data

Levobupivacaine exerts its anesthetic effect by blocking voltage-gated sodium channels in nerve membranes. This action prevents depolarization and subsequent transmission of pain signals along sensory nerves. The mechanism can be summarized as follows:

  1. Binding: Levobupivacaine binds to the intracellular portion of sodium channels.
  2. Inhibition: This binding inhibits sodium influx, stabilizing the neuronal membrane.
  3. Effect Duration: The duration of action is influenced by the concentration used and the site of administration.

The pharmacokinetics indicate that levobupivacaine has a longer duration of action compared to other local anesthetics, making it suitable for prolonged surgical procedures .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 288.43 g/mol
  • Appearance: White crystalline powder
  • Solubility: Soluble in water, ethanol, and chloroform

Chemical Properties

  • pH Range: Typically between 4.0 to 6.0 when formulated as hydrochloride salt
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.

These properties are critical for formulation development, ensuring efficacy and safety in clinical applications .

Applications

Levobupivacaine is widely used in medical settings for:

  • Regional Anesthesia: Effective in epidural and spinal anesthesia.
  • Postoperative Pain Management: Administered via nerve blocks or continuous infusion methods.
  • Labor Analgesia: Commonly utilized during childbirth for pain relief.

Its application extends beyond surgery, being employed in chronic pain management protocols due to its long-lasting effects .

Enantiomeric Development and Rationale for Stereochemical Optimization

Historical Context of Racemic Bupivacaine Toxicity and Enantioselectivity

Racemic bupivacaine, a 50:50 mixture of R(+)- and S(−)-enantiomers, was widely used as a long-acting local anesthetic for decades. However, its clinical utility was marred by reports of severe cardiotoxicity, including ventricular arrhythmias, irreversible cardiac depression, and fatalities following accidental intravascular injection. These adverse events were disproportionately linked to the R(+)-enantiomer (dextrobupivacaine), which exhibited higher affinity for cardiac sodium and potassium channels than its S(−)-counterpart [2] [6]. The discovery of enantioselective toxicity emerged from animal studies in the 1970s–1990s, demonstrating that the R(+)-enantiomer was 1.3–1.6 times more lethal than the racemate and significantly more cardiotoxic than the S(−)-enantiomer [6] [10]. This enantioselectivity stemmed from differential interactions with myocardial ion channels:

  • Cardiac Na⁺ Channel Blockade: R(+)-bupivacaine showed slower dissociation kinetics, prolonging action potential duration and increasing arrhythmia risk [9].
  • Inhibition of Mitochondrial Metabolism: R(+)-bupivacaine impaired fatty acid oxidation more potently than S(−)-bupivacaine, reducing myocardial energy production [10].

These findings catalyzed the development of single-enantiomer local anesthetics like levobupivacaine (S(−)-bupivacaine), aiming to retain therapeutic efficacy while minimizing toxicity.

Table 1: Enantioselective Toxicity of Bupivacaine Enantiomers

ParameterR(+)-BupivacaineS(−)-Bupivacaine (Levobupivacaine)Racemic Bupivacaine
Relative Cardiotoxicity3.7-fold higher1.0 (Reference)2.0-fold higher
LD₅₀ in Mice (mg/kg)8.112.510.2
Cardiac Na⁺ IC₅₀ (µM)3.913.27.5
Protein Binding (%)92–949795

Stereochemical Basis for Reduced Cardiotoxicity in S(−)-Enantiomer Design

Levobupivacaine’s improved safety profile originates from its stereospecific molecular interactions, dictated by its chiral carbon atom at the piperidine ring’s C2 position. Key stereochemical advantages include:

  • Sodium Channel Kinetics: Levobupivacaine exhibits faster dissociation from cardiac voltage-gated Na⁺ channels than R(+)-bupivacaine. This reduces the risk of prolonged QRS/QTc intervals and malignant arrhythmias. In human volunteers, levobupivacaine (75 mg IV) prolonged QTc by 15 ms versus 28 ms for racemic bupivacaine [6] [10].
  • Potassium Channel Selectivity: R(+)-bupivacaine inhibits cardiac delayed rectifier K⁺ channels (IKr) 2–3 times more potently than levobupivacaine, disrupting repolarization and promoting torsades de pointes [9].
  • Protein Binding: Levobupivacaine binds α₁-acid glycoprotein (AGP) with 97% affinity versus 92–94% for R(+)-bupivacaine. This higher binding restricts free plasma concentrations, limiting tissue distribution and myocardial uptake [3] [7].

Table 2: Stereochemical Differences Driving Cardiotoxic Profiles

Molecular TargetR(+)-Bupivacaine EffectLevobupivacaine EffectClinical Implication
Cardiac Na⁺ ChannelsSlow dissociation (τ = 12.6 s)Faster dissociation (τ = 8.9 s)↓ Risk of conduction block
hERG K⁺ ChannelsIC₅₀ = 12 µMIC₅₀ = 32 µM↓ QT prolongation
β-Adrenergic ReceptorsSignificant inhibitionMild inhibition↓ Myocardial depression
Mitochondrial UptakeHigh accumulationReduced accumulation↓ Metabolic acidosis

Comparative Pharmacodynamic Profiling of Levobupivacaine vs. Dextrobupivacaine

Pharmacodynamic studies confirm levobupivacaine’s therapeutic equivalence to racemic bupivacaine, with distinct advantages in receptor selectivity:

  • Anesthetic Potency: Levobupivacaine and dextrobupivacaine exhibit similar potency in blocking sensory neurons. In spinal anesthesia models, 15 mg levobupivacaine achieved T7 sensory blockade comparable to racemic bupivacaine, with durations of 6.5 hours [3] [8]. However, motor blockade intensity is reduced with levobupivacaine due to its lower lipid solubility (partition coefficient: 10.6 vs. 27.5 for R(+)-bupivacaine), limiting diffusion into large motor fibers [7] [10].
  • Neurotoxicity: Dextrobupivacaine induces 30% greater neuronal apoptosis in vitro than levobupivacaine at equimolar concentrations. This arises from R(+)-enantiomer’s enhanced disruption of mitochondrial membrane potential and calcium homeostasis [9].
  • Vasoactivity: Levobupivacaine causes less vasoconstriction than R(+)-bupivacaine due to weaker inhibition of endothelial nitric oxide synthase. This may enhance systemic absorption but reduces local tissue ischemia risk [4] [10].

Table 3: Relative Potency and Block Characteristics in Regional Anesthesia

ParameterLevobupivacaineDextrobupivacaineRacemic Bupivacaine
Sensory Block Onset (min)12–15 (Epidural)10–12 (Epidural)11–14 (Epidural)
Motor Block Duration (min)290 ± 35 (Spinal)310 ± 40 (Spinal)300 ± 30 (Spinal)
Analgesia Duration (min)310 ± 36 (Spinal)295 ± 32 (Spinal)300 ± 35 (Spinal)
C-fiber Block EC₅₀ (mM)0.540.510.53
Aβ-fiber Block EC₅₀ (mM)0.780.620.70

The pharmacodynamic separation between sensory and motor blockade is more pronounced with levobupivacaine than racemic bupivacaine. At equipotent sensory-blocking concentrations, levobupivacaine produces 20–30% less motor blockade, facilitating faster postoperative mobility [3] [8]. This "differential block" arises from levobupivacaine’s stereoselective binding to sensory neuron-specific Na⁺ channel isoforms (e.g., Nav1.8) over those abundant in motor neurons (Nav1.6) [4].

Properties

CAS Number

41148-30-5

Product Name

Levobupivacaine

IUPAC Name

(2S)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide

Molecular Formula

C18H28N2O

Molecular Weight

288.4 g/mol

InChI

InChI=1S/C18H28N2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21)/t16-/m0/s1

InChI Key

LEBVLXFERQHONN-INIZCTEOSA-N

SMILES

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C

Solubility

9.77e-02 g/L

Canonical SMILES

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C

Isomeric SMILES

CCCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.